molecular formula C23H43O3PS B058389 Tetrabutylphosphonium p-toluenesulfonate CAS No. 116237-97-9

Tetrabutylphosphonium p-toluenesulfonate

Cat. No. B058389
CAS RN: 116237-97-9
M. Wt: 430.6 g/mol
InChI Key: FBYJOCBDWDVDOJ-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium p-toluenesulfonate is a chemical compound with the molecular formula C23H43O3PS . It is often used as a phase transfer catalyst in SN2 fluorinations and as an electrolyte in the preparation of conducting polymer polypyrrole (PPy) by electrochemical polymerization technique .


Molecular Structure Analysis

The linear formula of Tetrabutylphosphonium p-toluenesulfonate is (CH3CH2CH2CH2)4P(CH3C6H4SO3) . It has a molecular weight of 430.62 .


Physical And Chemical Properties Analysis

Tetrabutylphosphonium p-toluenesulfonate appears as crystals . It has a melting point of 54-59 °C . It has a molecular weight of 430.62 .

Scientific Research Applications

Ionic Liquid Formation

Tetrabutylphosphonium p-toluenesulfonate: serves as a key component in the formation of ionic liquids. These are salts in the liquid state which are often used as solvents for chemical reactions and separations due to their low volatility and high thermal stability .

Phase Transfer Catalysis

This compound is utilized as a phase transfer catalyst (PTC) in SN2 fluorinations . PTCs are crucial in facilitating the migration of a reactant from one phase into another where the reaction occurs, thus increasing the reaction rate .

Electrochemical Applications

It acts as an electrolyte in the preparation of conducting polymers like polypyrrole (PPy) through electrochemical polymerization. This application is significant in the field of electronics for creating materials with high conductivity .

Safety and Hazards

Tetrabutylphosphonium p-toluenesulfonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Tetrabutylphosphonium p-toluenesulfonate has been investigated for its performance related to the extraction of nitrogen compounds from fuel oil . It has also been used in forward osmosis with direct contact membrane distillation for seawater desalination .

properties

IUPAC Name

4-methylbenzenesulfonate;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYJOCBDWDVDOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584999
Record name Tetrabutylphosphanium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylphosphonium p-toluenesulfonate

CAS RN

116237-97-9
Record name Tetrabutylphosphanium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium p-toluenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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